molecular formula C9H8IN3O2S B6608907 2-(4-iodo-1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2866318-90-1

2-(4-iodo-1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B6608907
CAS No.: 2866318-90-1
M. Wt: 349.15 g/mol
InChI Key: CYNWVKMZOQEGIC-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)benzene-1-sulfonamide is an organic compound that features a pyrazole ring substituted with an iodine atom and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Oxidized derivatives of the pyrazole ring or sulfonamide group.

    Reduction: Reduced forms of the pyrazole ring or sulfonamide group.

    Coupling: Biaryl or alkyne-linked derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide
  • 2-(4-chloro-1H-pyrazol-1-yl)benzene-1-sulfonamide
  • 2-(4-fluoro-1H-pyrazol-1-yl)benzene-1-sulfonamide

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)benzene-1-sulfonamide is unique due to the presence of the iodine atom, which can facilitate specific types of chemical reactions such as coupling reactions. The iodine atom also imparts distinct electronic properties to the compound, making it valuable in various applications .

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O2S/c10-7-5-12-13(6-7)8-3-1-2-4-9(8)16(11,14)15/h1-6H,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNWVKMZOQEGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)I)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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